molecular formula C17H26N2O2 B13982330 Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13982330
M. Wt: 290.4 g/mol
InChI Key: VQCMVFYIPXCDLZ-UHFFFAOYSA-N
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Description

Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H21N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization and chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Benzyl 3-(aminomethyl)piperidine-1-carboxylate
  • Benzyl (3R)-3-[3-(methylamino)propyl]piperidine-1-carboxylate

Comparison: Compared to similar compounds, Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the presence of the methylamino group may enhance its binding affinity to certain receptors or enzymes, making it more effective in specific applications .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-18-11-5-9-15-10-6-12-19(13-15)17(20)21-14-16-7-3-2-4-8-16/h2-4,7-8,15,18H,5-6,9-14H2,1H3

InChI Key

VQCMVFYIPXCDLZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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